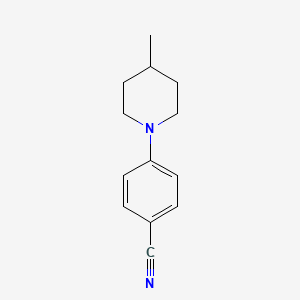

4-(4-Methyl-piperidin-1-yl)-benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpiperidin-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-11-6-8-15(9-7-11)13-4-2-12(10-14)3-5-13/h2-5,11H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTREFVKULGGHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389977 | |

| Record name | 4-(4-Methyl-piperidin-1-yl)-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85872-87-3 | |

| Record name | 4-(4-Methyl-piperidin-1-yl)-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Constructing the Benzonitrile-Piperidine Core

The formation of the C-N bond between the benzonitrile (B105546) and 4-methylpiperidine (B120128) moieties is a critical step in the synthesis of the title compound. Several established methodologies in organic chemistry are applicable, including nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and condensation reactions followed by reduction.

Nucleophilic Aromatic Substitution (SNAr) Routes to Benzonitrile Derivatives

Nucleophilic aromatic substitution (SNAr) is a direct method for forming the aryl-piperidine bond. This reaction pathway requires a benzonitrile derivative activated by the electron-withdrawing nitrile group and substituted with a good leaving group, typically a halogen, at the para-position.

The reaction proceeds by the attack of the nucleophilic nitrogen of 4-methylpiperidine on the carbon atom bearing the leaving group. The strong electron-withdrawing effect of the para-nitrile group stabilizes the negatively charged intermediate (a Meisenheimer complex), facilitating the displacement of the leaving group. A common substrate for this reaction is 4-fluorobenzonitrile (B33359), as the fluorine atom is a highly effective leaving group in SNAr reactions. The synthesis is typically performed in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures to ensure a sufficient reaction rate. nih.gov

Table 1: Representative SNAr Reaction Conditions

| Reactant A | Reactant B | Solvent | Conditions | Product |

|---|

Cross-Coupling Reactions for C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a versatile and widely used method for forming C-N bonds. wikipedia.orgacsgcipr.org This reaction allows for the coupling of an amine with an aryl halide or triflate. In the context of synthesizing 4-(4-Methyl-piperidin-1-yl)-benzonitrile, 4-methylpiperidine is coupled with a 4-halobenzonitrile, such as 4-bromobenzonitrile.

The catalytic cycle involves a palladium(0) species, which undergoes oxidative addition with the aryl halide. The resulting palladium(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated, and subsequent reductive elimination yields the desired arylamine product and regenerates the palladium(0) catalyst. wikipedia.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands like XantPhos often employed to promote the catalytic cycle. chemrxiv.orgamazonaws.com Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are typically required. beilstein-journals.org

Table 2: Typical Buchwald-Hartwig Amination Parameters

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent |

|---|

While the Negishi coupling is mentioned as an example for C-N bond formation, it is primarily used for creating carbon-carbon bonds by coupling organozinc compounds with organic halides. The Buchwald-Hartwig amination is the more direct and common cross-coupling method for this specific transformation.

Condensation Reactions Involving Piperidine (B6355638) and Benzonitrile Precursors

An alternative approach involves a two-step sequence beginning with a condensation reaction, followed by a reduction, commonly known as reductive amination. harvard.eduorganic-chemistry.org This method starts with a benzonitrile precursor containing a carbonyl group, such as 4-formylbenzonitrile (4-cyanobenzaldehyde).

In the first step, 4-methylpiperidine reacts with 4-formylbenzonitrile to form an iminium ion intermediate. This intermediate is not typically isolated but is reduced in situ to the final amine product. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mild nature and selectivity for reducing the iminium ion in the presence of the starting aldehyde. harvard.eduredalyc.org Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is also a viable reduction method. rsc.orgresearchgate.net

Table 3: Common Reagents for Reductive Amination

| Carbonyl Compound | Amine | Reducing Agent | Solvent |

|---|---|---|---|

| 4-Formylbenzonitrile | 4-Methylpiperidine | NaBH(OAc)₃, NaBH₃CN | Dichloromethane (DCM), Methanol (MeOH) |

Functional Group Interconversions and Derivatization

The nitrile group of 4-(4-Methyl-piperidin-1-yl)-benzonitrile is a versatile functional handle that can undergo various chemical transformations, notably reduction to an amine or hydrolysis to a carboxylic acid or amide.

Nitrile Group Reductions

The nitrile moiety can be fully reduced to a primary amine, yielding [4-(4-methyl-piperidin-1-yl)-phenyl]-methylamine. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. chemistrysteps.comlibretexts.orgbyjus.comresearchgate.net

Alternatively, catalytic hydrogenation can be employed. This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a heterogeneous catalyst. libretexts.org Common catalysts for this reduction include Raney nickel, platinum, or palladium. libretexts.orgrsc.org This method is often considered "greener" as it avoids the use of stoichiometric metal hydride reagents.

Table 4: Conditions for Nitrile Reduction

| Reaction | Reagents | Solvent | Product |

|---|---|---|---|

| Hydride Reduction | 1. LiAlH₄ 2. H₂O workup | THF, Diethyl Ether | [4-(4-Methyl-piperidin-1-yl)-phenyl]-methylamine |

Hydrolysis of the Nitrile Moiety

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide intermediate under acidic or basic conditions. chemguide.co.ukweebly.com

Acidic Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), leads to the formation of 4-(4-methyl-piperidin-1-yl)-benzoic acid. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid under the reaction conditions. chemguide.co.ukchemistrysteps.comcommonorganicchemistry.com

Basic Hydrolysis: Treatment with a hot aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), initially yields the sodium or potassium salt of the carboxylic acid (a carboxylate). chemguide.co.ukcommonorganicchemistry.comoup.com Ammonia is evolved as a byproduct. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free 4-(4-methyl-piperidin-1-yl)-benzoic acid. weebly.com Under milder basic conditions, it is sometimes possible to isolate the intermediate, 4-(4-methyl-piperidin-1-yl)-benzamide. nih.govyoutube.comsemanticscholar.orgacs.org

Table 5: Conditions for Nitrile Hydrolysis

| Condition | Reagents | Primary Product | Final Product (after workup) |

|---|---|---|---|

| Acidic | aq. H₂SO₄ or HCl, heat | 4-(4-Methyl-piperidin-1-yl)-benzoic acid | 4-(4-Methyl-piperidin-1-yl)-benzoic acid |

| Basic | 1. aq. NaOH or KOH, heat 2. H₃O⁺ | Sodium 4-(4-methyl-piperidin-1-yl)-benzoate | 4-(4-Methyl-piperidin-1-yl)-benzoic acid |

Alkylation and Acylation of the Piperidine Nitrogen

While direct alkylation and acylation of the piperidine nitrogen in 4-(4-Methyl-piperidin-1-yl)-benzonitrile are not extensively documented in publicly available literature, the reactivity of the tertiary amine in the N-arylpiperidine scaffold allows for such transformations. These reactions are fundamental in organic synthesis for introducing a wide array of functional groups.

Alkylation: The nitrogen atom of the piperidine ring in 4-(4-Methyl-piperidin-1-yl)-benzonitrile can theoretically undergo quaternization when treated with alkylating agents such as alkyl halides (e.g., methyl iodide, ethyl bromide). This reaction would result in the formation of a quaternary ammonium (B1175870) salt. The reaction conditions would typically involve a suitable solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and may be performed at room temperature or with heating. The quaternization would introduce a positive charge on the nitrogen atom, significantly altering the molecule's electronic and physical properties.

Acylation: Acylation of the piperidine nitrogen in this compound is not a feasible transformation. As a tertiary amine, the nitrogen atom lacks the necessary hydrogen atom for substitution with an acyl group. Acylation reactions, which typically employ acyl chlorides or anhydrides, are characteristic of primary and secondary amines. Therefore, direct acylation of the tertiary piperidine nitrogen in 4-(4-Methyl-piperidin-1-yl)-benzonitrile to form an amide bond is not a viable synthetic route.

Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. For the synthesis of 4-(4-Methyl-piperidin-1-yl)-benzonitrile, several green approaches can be envisioned, focusing on solvent reduction and the use of efficient catalytic systems.

Solvent-Free Reaction Methodologies

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the use of often hazardous and volatile organic solvents. Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, is a promising solvent-free technique.

| Reactant 1 | Reactant 2 | Technique | Conditions | Potential Product | Reference |

| 4-Fluorobenzonitrile | 4-Methylpiperidine | Ball Milling | Solvent-free, solid base | 4-(4-Methyl-piperidin-1-yl)-benzonitrile | rsc.orgorganic-chemistry.org |

Catalyst Systems for Enhanced Efficiency

The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. For the N-arylation reaction to produce 4-(4-Methyl-piperidin-1-yl)-benzonitrile, both copper- and palladium-based catalytic systems are commonly employed. Green innovations in this area focus on using heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, and ligand-free systems, which simplify the reaction setup and reduce costs.

Heterogeneous Catalysis: A variety of solid-supported catalysts, such as copper or palladium immobilized on materials like silica, charcoal, or metal-organic frameworks (MOFs), have been developed for C-N coupling reactions. mdpi.com These heterogeneous catalysts offer the significant advantage of easy recovery and recyclability, reducing metal contamination in the final product and minimizing waste. For instance, a copper-barium heterometallic carboxylate framework has been reported to catalyze the N-arylation of nitrogen-containing heterocycles with aryl bromides in ethanol (B145695) without the need for an external base. nih.gov

Ligand-Free Catalysis: Traditional cross-coupling reactions often require expensive and complex phosphine ligands. The development of ligand-free catalytic systems is therefore a key area of research in green chemistry. Copper-catalyzed N-arylation reactions, in particular, can often be performed without the need for additional ligands, using simple copper salts like CuI or CuSO4. acs.org These ligand-free systems are not only more economical but also simplify the purification process.

Microwave-assisted synthesis is another green technique that can significantly enhance the efficiency of these catalytic reactions. Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free or reduced-solvent conditions. nih.govnih.govresearchgate.netresearchgate.net The coupling of 4-fluorobenzonitrile and 4-methylpiperidine could potentially be accelerated using microwave irradiation in the presence of a suitable catalyst and base.

| Catalyst Type | Support/Ligand | Advantages | Potential Application | Reference |

| Heterogeneous Copper | Metal-Organic Framework | Recyclable, base-free conditions | N-arylation of 4-methylpiperidine | mdpi.comnih.gov |

| Heterogeneous Palladium | Silica, Charcoal | Recyclable, low metal leaching | N-arylation of 4-methylpiperidine | mdpi.com |

| Ligand-Free Copper | None | Cost-effective, simplified procedure | N-arylation with 4-fluorobenzonitrile | acs.org |

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional spectra, a complete structural assignment of 4-(4-Methyl-piperidin-1-yl)-benzonitrile can be achieved.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 4-(4-Methyl-piperidin-1-yl)-benzonitrile is expected to exhibit distinct signals corresponding to the protons of the benzonitrile (B105546) and the 4-methylpiperidine (B120128) moieties. The aromatic region will display signals for the para-substituted benzene (B151609) ring, which typically appear as two doublets. The protons ortho to the nitrile group are expected to resonate further downfield compared to the protons ortho to the piperidine (B6355638) substituent due to the electron-withdrawing nature of the nitrile group.

The aliphatic region will contain signals for the protons of the 4-methylpiperidine ring. The methyl group will likely appear as a doublet, coupled to the adjacent methine proton. The protons on the piperidine ring will show more complex splitting patterns due to their diastereotopic nature and coupling to each other. The axial and equatorial protons on the same carbon atom are chemically non-equivalent and will have different chemical shifts and coupling constants.

Expected ¹H NMR Data for 4-(4-Methyl-piperidin-1-yl)-benzonitrile

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho to CN) | ~7.5 - 7.6 | d | ~8.0 - 9.0 |

| Aromatic (ortho to Piperidine) | ~6.9 - 7.0 | d | ~8.0 - 9.0 |

| Piperidine (axial, C2/C6) | ~3.6 - 3.8 | m | - |

| Piperidine (equatorial, C2/C6) | ~3.0 - 3.2 | m | - |

| Piperidine (axial, C3/C5) | ~1.8 - 1.9 | m | - |

| Piperidine (equatorial, C3/C5) | ~1.5 - 1.6 | m | - |

| Piperidine (C4) | ~1.7 - 1.8 | m | - |

Note: The chemical shifts are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For 4-(4-Methyl-piperidin-1-yl)-benzonitrile, distinct signals are expected for the benzonitrile and 4-methylpiperidine carbons. The quaternary carbon of the nitrile group will appear in the downfield region, typically between 118 and 120 ppm. The ipso-carbon of the benzene ring attached to the nitrile group will have a characteristic chemical shift, as will the carbon attached to the piperidine nitrogen.

The carbons of the 4-methylpiperidine ring will resonate in the aliphatic region of the spectrum. The chemical shifts of these carbons will be influenced by their position relative to the nitrogen atom and the methyl group.

Expected ¹³C NMR Data for 4-(4-Methyl-piperidin-1-yl)-benzonitrile

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Nitrile (C≡N) | ~119 |

| Aromatic (C-CN) | ~104 |

| Aromatic (CH, ortho to CN) | ~133 |

| Aromatic (CH, ortho to Piperidine) | ~114 |

| Aromatic (C-N) | ~153 |

| Piperidine (C2/C6) | ~50 |

| Piperidine (C3/C5) | ~34 |

| Piperidine (C4) | ~31 |

Note: The chemical shifts are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for the definitive assignment of proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent aromatic protons and within the spin systems of the piperidine ring, helping to trace the connectivity of the protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively link the proton signals of the aromatic ring and the piperidine ring to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule. For example, correlations would be expected between the protons on C2/C6 of the piperidine ring and the ipso-carbon of the benzonitrile ring (C-N), confirming the connection between the two ring systems.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis of Nitrile and Ring Vibrations

The FT-IR spectrum of 4-(4-Methyl-piperidin-1-yl)-benzonitrile would be dominated by a strong, sharp absorption band characteristic of the nitrile group (C≡N) stretching vibration, typically observed in the range of 2220-2240 cm⁻¹. The aromatic part of the molecule would give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The para-substitution pattern of the benzene ring can often be identified by the pattern of overtone bands in the 1660-2000 cm⁻¹ region and out-of-plane C-H bending vibrations in the 800-860 cm⁻¹ range. The aliphatic C-H stretching vibrations of the piperidine and methyl groups are expected just below 3000 cm⁻¹.

Expected FT-IR Data for 4-(4-Methyl-piperidin-1-yl)-benzonitrile

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| > 3000 | Aromatic C-H Stretch |

| < 3000 | Aliphatic C-H Stretch |

| ~2230 | Nitrile (C≡N) Stretch |

| ~1600, ~1500 | Aromatic C=C Stretch |

| ~1450 | CH₂ Scissoring |

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to FT-IR. The nitrile stretch is also Raman active and typically gives a strong signal. Aromatic ring vibrations, particularly the ring breathing modes, often produce strong and sharp bands in the Raman spectrum, which are useful for identifying the substitution pattern. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the FT-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that provides critical information on the mass-to-charge ratio (m/z) of a molecule, facilitating the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) distinguishes itself by its ability to measure m/z values with exceptional accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental formula from a selection of possibilities that would be indistinguishable with standard-resolution mass spectrometry.

For 4-(4-Methyl-piperidin-1-yl)-benzonitrile, with a molecular formula of C₁₃H₁₆N₂, the theoretical exact mass can be calculated. An HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield an m/z value for the protonated molecule [M+H]⁺ that closely matches the calculated value. The comparison between the measured and theoretical mass provides strong evidence for the assigned elemental composition.

Table 1: Theoretical HRMS Data for 4-(4-Methyl-piperidin-1-yl)-benzonitrile

| Formula | Species | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₃H₁₆N₂ | [M+H]⁺ | 201.1386 |

Note: The values in this table are calculated based on isotopic masses and represent the expected data from an HRMS experiment.

Hyphenated techniques, which couple a separation method with mass spectrometry, are vital for assessing the purity of a sample and confirming the identity of its components.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly suitable for analyzing non-volatile and thermally sensitive compounds like 4-(4-Methyl-piperidin-1-yl)-benzonitrile. The sample is first passed through a high-performance liquid chromatography (HPLC) column, which separates the target compound from any impurities or by-products. The eluent from the column is then directed into the mass spectrometer, which provides a mass spectrum for the separated components. A typical LC-MS analysis would yield a chromatogram showing a major peak at a specific retention time corresponding to the target compound, and the associated mass spectrum would confirm its molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS): While potentially applicable, GC-MS requires the analyte to be volatile and thermally stable. Given the structure of 4-(4-Methyl-piperidin-1-yl)-benzonitrile, its volatility may be sufficient for GC analysis. In this method, the compound is vaporized and separated in a gas chromatograph before detection by the mass spectrometer. The resulting mass spectrum often exhibits characteristic fragmentation patterns upon electron ionization (EI), which can be used as a molecular fingerprint for identification and structural confirmation. Expected fragmentation could involve the loss of the methyl group (a fragment at M-15) or cleavage within the piperidine ring structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption is associated with electronic transitions within the molecule, primarily involving π-electrons and non-bonding electrons. The technique is particularly useful for identifying and quantifying compounds containing chromophores—structural features responsible for light absorption.

The structure of 4-(4-Methyl-piperidin-1-yl)-benzonitrile contains a benzonitrile moiety, which acts as the primary chromophore. The benzene ring substituted with a nitrile group and an electron-donating amino group (the piperidine nitrogen) constitutes a conjugated system. This system is expected to exhibit characteristic absorption bands in the UV region. The analysis would typically involve dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or acetonitrile (B52724), and measuring its absorption spectrum. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from this analysis.

Table 2: Expected UV-Vis Absorption Data for 4-(4-Methyl-piperidin-1-yl)-benzonitrile

| Chromophore | Expected λmax Range (nm) | Solvent |

|---|

Note: This table indicates the expected absorption range based on the known properties of the benzonitrile chromophore.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed.

A crystallographic analysis of 4-(4-Methyl-piperidin-1-yl)-benzonitrile would provide definitive information about its molecular conformation. It is expected that the six-membered piperidine ring would adopt a stable chair conformation. The analysis would precisely determine the orientation of the methyl group on this ring (axial vs. equatorial) and the geometry of the bond connecting the piperidine nitrogen to the phenyl ring. Furthermore, it would reveal the planarity of the benzonitrile group and its rotational orientation relative to the piperidine ring.

Table 3: Potential Intermolecular Interactions for 4-(4-Methyl-piperidin-1-yl)-benzonitrile

| Interaction Type | Donor | Acceptor | Potential Role |

|---|---|---|---|

| Weak Hydrogen Bond | C-H (Aromatic/Aliphatic) | N (Nitrile) | Crystal Packing |

| C-H···π Interaction | C-H (Piperidine) | π-system (Benzene ring) | Crystal Packing |

Note: This table outlines the theoretically possible intermolecular interactions that would be confirmed and quantified by an X-ray crystallographic study.

A comprehensive search for the crystallographic data of 4-(4-Methyl-piperidin-1-yl)-benzonitrile has been conducted. However, no published single-crystal X-ray diffraction data, which is essential for a detailed analysis of its crystal packing and supramolecular assembly, could be located in the available scientific literature and crystallographic databases.

Therefore, the section on "" focusing on "Crystal Packing and Supramolecular Assembly" cannot be generated at this time. This information is a prerequisite for a scientifically accurate and detailed discussion of the compound's solid-state architecture, including intermolecular interactions and packing motifs.

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

A foundational step in computational chemistry involves optimizing the molecular geometry to find its most stable, lowest-energy conformation. DFT, particularly with functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine key structural parameters such as bond lengths, bond angles, and dihedral angles for 4-(4-Methyl-piperidin-1-yl)-benzonitrile. This process would yield a precise three-dimensional model of the molecule. Following optimization, the electronic structure, including the distribution of electrons and molecular orbital energies, would be calculated.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

To understand how the molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed. This analysis would predict the electronic absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These calculations would reveal the nature of the electronic transitions, such as n → π* or π → π*, providing insight into the molecule's potential applications in materials science and photochemistry.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. Analysis of the spatial distribution of these orbitals would show which parts of the 4-(4-Methyl-piperidin-1-yl)-benzonitrile molecule are most likely to be involved in chemical reactions.

| Parameter | Description | Expected Data for 4-(4-Methyl-piperidin-1-yl)-benzonitrile |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Not available in published literature |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Not available in published literature |

| Energy Gap (ΔE) | ELUMO - EHOMO | Not available in published literature |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. The map would illustrate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For 4-(4-Methyl-piperidin-1-yl)-benzonitrile, the MEP would likely show a negative potential around the nitrogen atom of the nitrile group and a more positive potential around the hydrogen atoms of the piperidine (B6355638) ring.

Wavefunction Analysis

Further analysis of the quantum mechanical wavefunction can provide deeper insights into chemical bonding and stability.

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Intramolecular Charge Transfer | Data not available | Data not available | Data not available |

| Hyperconjugation | Data not available | Data not available | Data not available |

Non-Covalent Interaction (NCI) Plot Analysis

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and intermolecular recognition properties of molecules. The NCI plot is a powerful visualization tool that reveals the nature and spatial location of these weak interactions based on the electron density (ρ) and its reduced density gradient (RDG). nih.govmdpi.com This analysis distinguishes between stabilizing hydrogen bonds, weaker van der Waals interactions, and destabilizing steric clashes.

For 4-(4-Methyl-piperidin-1-yl)-benzonitrile, an NCI plot analysis would map the regions of non-covalent interactions within the molecule. The analysis typically reveals:

Van der Waals Interactions: These are expected to be widespread, appearing as broad, greenish surfaces in the NCI plot. Such interactions would be prominent within the piperidine ring, particularly between the methyl group and adjacent hydrogen atoms, contributing to the stability of its preferred chair conformation. Weaker van der Waals forces would also exist between the piperidine and benzonitrile (B105546) rings.

Steric Repulsion: Minor regions of steric clash, visualized as reddish discs, might appear between sterically hindered atoms if the conformation is constrained. However, in its optimized, low-energy state, significant repulsive interactions are minimized.

Attractive Interactions: Blueish surfaces, indicative of strong attractive interactions like hydrogen bonds, are not expected intramolecularly in this compound due to the absence of suitable hydrogen bond donors. However, the nitrogen atom of the nitrile group and the tertiary amine nitrogen could act as acceptors in intermolecular interactions.

The NCI analysis provides a qualitative but insightful map of the balance of forces that govern the molecule's conformation and potential for intermolecular assembly. mdpi.com

Theoretical Spectroscopic Data Prediction and Validation

Computational chemistry allows for the accurate prediction of spectroscopic data, which can aid in the interpretation of experimental results or serve as a reference where experimental data is unavailable.

Theoretical vibrational spectra (Infrared and Raman) are commonly calculated using Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p). nih.govnih.gov These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. The predicted wavenumbers are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method.

A theoretical vibrational analysis for 4-(4-Methyl-piperidin-1-yl)-benzonitrile would identify characteristic frequencies for its functional groups. The potential energy distribution (PED) is used to assign the calculated vibrational modes to specific bond stretches, bends, or torsions. nih.gov

Table 1: Predicted Vibrational Frequencies for Key Modes of 4-(4-Methyl-piperidin-1-yl)-benzonitrile

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Activity | Assignment (Based on PED) |

|---|---|---|---|---|

| C-H stretch (aromatic) | 3100-3000 | Medium | Strong | Symmetric/asymmetric stretching of C-H bonds on the benzene (B151609) ring |

| C-H stretch (aliphatic) | 2980-2850 | Strong | Strong | Symmetric/asymmetric stretching of C-H bonds in the piperidine ring and methyl group |

| C≡N stretch (nitrile) | 2235-2220 | Strong | Medium | Stretching of the cyano group triple bond |

| C=C stretch (aromatic) | 1610-1580 | Strong | Strong | Stretching vibrations within the benzene ring framework |

| CH₂ bend (piperidine) | 1470-1440 | Medium | Medium | Scissoring and bending modes of the methylene (B1212753) groups in the piperidine ring |

| C-N stretch (aromatic amine) | 1350-1250 | Strong | Medium | Stretching of the bond between the benzene ring and the piperidine nitrogen |

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating theoretical ¹H and ¹³C chemical shifts. liverpool.ac.ukresearchgate.net Calculations are typically performed at the DFT level of theory, and the resulting absolute shielding values are converted to chemical shifts (δ, in ppm) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For 4-(4-Methyl-piperidin-1-yl)-benzonitrile, the predicted chemical shifts would reflect the unique electronic environment of each nucleus. For instance, the carbon atom of the nitrile group (C≡N) is expected to be highly deshielded, resulting in a large chemical shift in the ¹³C spectrum. The aromatic protons would appear in distinct regions depending on their position relative to the electron-withdrawing nitrile group and the electron-donating piperidinyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-(4-Methyl-piperidin-1-yl)-benzonitrile

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (aromatic, ortho to CN) | ~7.5-7.6 | C (aromatic, attached to CN) | ~105-110 |

| H (aromatic, ortho to piperidine) | ~6.9-7.0 | C (nitrile, C≡N) | ~119-121 |

| H (piperidine, axial/equatorial) | ~2.8-3.6 | C (aromatic, ortho to CN) | ~133-135 |

| H (methyl) | ~0.9-1.1 | C (aromatic, ortho to piperidine) | ~112-114 |

| - | - | C (aromatic, attached to piperidine) | ~152-154 |

| - | - | C (piperidine) | ~30-55 |

| - | - | C (methyl) | ~21-23 |

Solvation Model Studies

Understanding how a molecule interacts with a solvent is critical for predicting its behavior in solution. Computational models for solvation are generally categorized as implicit or explicit.

Implicit solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), treat the solvent as a continuous, structureless medium with a defined dielectric constant (ε). arxiv.org This approach is computationally efficient and is used to study how the bulk solvent environment affects the molecule's geometry, stability, and electronic properties.

A study of 4-(4-Methyl-piperidin-1-yl)-benzonitrile using an implicit model would involve optimizing its geometry in different solvents and calculating properties like the dipole moment and solvation free energy. It is expected that the dipole moment of the molecule would increase in solvents of higher polarity due to stabilization of its charge-separated resonance structures.

Table 3: Predicted Effect of Implicit Solvation on the Dipole Moment of 4-(4-Methyl-piperidin-1-yl)-benzonitrile

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1 | ~4.5 D |

| Toluene | 2.4 | ~5.8 D |

| Acetone | 20.7 | ~6.7 D |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | ~7.0 D |

| Water | 78.4 | ~7.2 D |

Explicit solvent models provide a more detailed, atomistic view of solvation by including a specific number of individual solvent molecules around the solute. nih.govmdpi.com This method is computationally intensive but is essential for analyzing specific solute-solvent interactions, such as hydrogen bonding, that are not captured by implicit models.

For 4-(4-Methyl-piperidin-1-yl)-benzonitrile, an explicit solvent analysis, for example with water molecules, would focus on the primary sites of interaction. The nitrogen atom of the nitrile group and the tertiary amine nitrogen of the piperidine ring are the most likely hydrogen bond acceptor sites. Quantum mechanical calculations on a cluster of the solute surrounded by a few water molecules would reveal the geometry and energy of these specific interactions. mdpi.com This analysis could show, for instance, a strong hydrogen bond forming between a water molecule's hydrogen and the nitrile nitrogen, which could influence the vibrational frequency of the C≡N bond or the chemical shifts of nearby atoms. Such specific interactions are crucial for understanding reaction mechanisms and solubility at a microscopic level.

Reaction Mechanism Modeling and Transition State Analysis

Computational and theoretical investigations into the reaction mechanisms for the synthesis of N-aryl piperidine derivatives, such as 4-(4-Methyl-piperidin-1-yl)-benzonitrile, provide critical insights into the molecular dynamics and energetics of the synthetic process. The formation of this compound typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction, where 4-methylpiperidine (B120128) acts as the nucleophile and an activated aryl halide, commonly 4-fluorobenzonitrile (B33359), serves as the electrophile.

Modeling of the Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr reaction is a primary focus of computational modeling for this class of compounds. Theoretical studies, often employing Density Functional Theory (DFT), have elucidated that the mechanism of such reactions can exist on a continuum between a classical stepwise pathway and a concerted one. rsc.org The specific pathway is influenced by factors such as the nature of the leaving group, the solvent, and the presence of a base. rsc.orgnih.gov

For the reaction between a piperidine derivative and 4-fluorobenzonitrile, the mechanism is often modeled to understand the transition states and intermediates involved. rsc.org The reaction is typically facilitated by a base, which can play a crucial role in the deprotonation of the piperidine nitrogen, enhancing its nucleophilicity, or in the deprotonation of the intermediate complex. rsc.orgnih.gov

Transition State Analysis

Transition state analysis in the modeling of the synthesis of 4-(4-Methyl-piperidin-1-yl)-benzonitrile focuses on identifying the geometry and energy of the highest energy point along the reaction coordinate. This analysis is fundamental to predicting the reaction kinetics.

In a typical SNAr reaction involving piperidine and a fluorobenzonitrile, computational models predict a transition state where the C-N bond between the piperidine nitrogen and the aromatic ring is partially formed, and the C-F bond is partially broken. rsc.org The geometry of this transition state can provide information about whether the reaction is more associative or dissociative in nature.

DFT calculations can be used to determine key geometric parameters of the transition state, such as bond lengths and angles. For a closely related reaction between indole (B1671886) and 4-fluorobenzonitrile, DFT calculations have been used to predict the length of the forming C–N bond in the transition state. rsc.org While specific data for 4-methylpiperidine is not available, analogous systems provide a model for the expected transition state geometry.

Energetics of the Reaction Pathway

A critical component of reaction mechanism modeling is the calculation of the potential energy surface, which maps the energy of the system as a function of the coordinates of the atoms. This allows for the determination of the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed.

The table below presents hypothetical, yet representative, data for the calculated energetic parameters of an SNAr reaction leading to a product structurally similar to 4-(4-Methyl-piperidin-1-yl)-benzonitrile, based on computational studies of analogous reactions.

| Parameter | Value (kcal/mol) | Computational Method | Basis Set |

| Activation Energy (ΔG‡) | 20-25 | DFT (B3LYP) | 6-31+G |

| Reaction Energy (ΔG) | -10 to -15 | DFT (B3LYP) | 6-31+G |

Note: These values are illustrative and based on computational studies of similar SNAr reactions. The actual values for the specific reaction of 4-methylpiperidine with 4-fluorobenzonitrile may vary.

The negative reaction energy (ΔG) indicates that the formation of the product is thermodynamically favorable. The activation energy provides a measure of the kinetic barrier to the reaction.

In some cases, the reaction mechanism may involve a pre-association complex and the rate-determining step could be the deprotonation of the addition intermediate by a second molecule of the amine nucleophile. nih.gov Computational results for the reaction of N-methylpyridinium ions with piperidine suggest that the deprotonation of the hydrogen-bonded complex can be barrier-free and accompanied by the simultaneous loss of the leaving group in an E2-like mechanism for good leaving groups. nih.govnih.gov For poorer leaving groups like fluoride, a subsequent, rapid loss of the leaving group is more likely. nih.govnih.gov

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as a Synthetic Intermediate for Complex Molecules

The compound serves as a valuable scaffold for the construction of more elaborate molecular architectures, leveraging the reactivity of both the piperidine (B6355638) and benzonitrile (B105546) moieties.

The benzonitrile group is a key functional handle for the synthesis of various nitrogen-containing heterocycles. The nitrile's reactivity allows it to participate in cyclocondensation reactions to form fused ring systems. For instance, benzonitrile derivatives are widely used in the synthesis of pyrimidines and triazoles, which are core structures in many biologically active compounds. nih.govgoogle.com

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, for example, often involves the cyclocondensation of aminotriazoles with α,β-unsaturated carbonyl compounds, a pathway where a benzonitrile precursor could be suitably modified to participate. nih.gov Similarly, the formation of 1,2,4-triazine rings can be achieved through various condensation strategies involving nitrile groups. researchgate.net Furthermore, piperidine-containing precursors have been successfully employed in the synthesis of benzimidazole derivatives, highlighting the utility of this scaffold in generating diverse heterocyclic systems. mdpi.comnih.gov A patent for cancer treatment describes complex derivatives that incorporate methyl-triazolyl-piperidinyl-benzonitrile structures, underscoring the role of this combination of moieties as a key intermediate. google.com

| Heterocyclic System | General Synthetic Strategy | Potential Role of 4-(4-Methyl-piperidin-1-yl)-benzonitrile |

|---|---|---|

| Pyrimidine Derivatives | Cyclocondensation reactions involving amidines and 1,3-dicarbonyl compounds. | The nitrile group can be converted to an amidine to participate in ring formation. nih.govgoogle.com |

| Triazine Derivatives | Condensation of nitrile precursors with compounds like cyanamide or methyl carbamimidothioate. researchgate.net | Serves as the nitrile source for the triazine ring assembly. |

| Benzimidazole Derivatives | Condensation of o-phenylenediamines with nitriles or their derivatives. mdpi.com | The piperidine moiety can be attached to a suitably substituted benzimidazole precursor. |

| Triazolopyrimidine Derivatives | Reaction of 3-amino-1,2,4-triazoles with β-keto-nitriles. nih.gov | Can be used as the β-keto-nitrile component after appropriate functionalization. |

The development of molecules with three-dimensional complexity is a major goal in medicinal chemistry to explore new areas of chemical space. Spirocyclic systems, where two rings share a single atom, offer a rigid and spatially defined scaffold. Building blocks containing piperidine rings are frequently used to create such structures. The 4-methyl-piperidine portion of the title compound can be envisioned as a component in the assembly of novel spirocycles. For example, a spirocyclic center could be constructed at the 4-position of the piperidine ring.

Bridged systems, where two non-adjacent atoms of a ring are connected by a bridge of one or more atoms, represent another class of complex molecules. While direct examples using 4-(4-Methyl-piperidin-1-yl)-benzonitrile are not prominent, its structure is amenable to synthetic strategies for creating bridged architectures, potentially involving reactions that engage both the piperidine ring and the aromatic system. researchgate.net

The presence of a methyl group at the 4-position of the piperidine ring means that if a stereochemically pure starting material is used, the compound can serve as a chiral building block. Chiral auxiliaries are used to induce stereoselectivity in chemical reactions. scielo.org.mx The rigid conformation of the piperidine ring can influence the facial selectivity of reactions on substituents attached to it.

Furthermore, the nitrogen atom of the piperidine ring and the nitrogen of the nitrile group can act as coordination sites for metal ions. This makes the compound a potential precursor for the synthesis of chiral ligands used in asymmetric catalysis. The Betti-type reaction, for instance, is a method used to synthesize chiral amino-phenol ligands and often involves piperidine. nih.gov The combination of a chiral center and multiple potential coordination sites makes 4-(4-Methyl-piperidin-1-yl)-benzonitrile an interesting candidate for ligand development.

Design and Synthesis of Chemically Related Derivatives for Structure-Reactivity Studies

4-(4-Methyl-piperidin-1-yl)-benzonitrile is an ideal scaffold for generating libraries of related compounds to perform structure-activity relationship (SAR) and structure-reactivity studies. nih.govchemrxiv.org By systematically modifying different parts of the molecule, researchers can probe the influence of steric and electronic factors on chemical reactivity or biological activity.

Key modifications could include:

Modification of the Piperidine Ring: The methyl group could be replaced with other alkyl or functional groups to study steric effects. The piperidine ring itself could be conformationally constrained.

Alteration of the Linkage: The direct N-aryl bond could be modified, for instance, by introducing a methylene (B1212753) spacer between the piperidine nitrogen and the benzene (B151609) ring.

These studies are crucial in fields like medicinal chemistry for optimizing the properties of a lead compound.

| Modification Site | Example Substituent | Property to Investigate | Relevant Study Type |

|---|---|---|---|

| Benzene Ring (ortho/meta to nitrile) | -F, -Cl, -OCH3, -NO2 | Electronic effects on nitrile reactivity, molecular dipole moment. | Kinetic studies, computational modeling. |

| Piperidine Ring (C-4 position) | -H, -Ethyl, -CF3, -OH | Steric hindrance, conformational preference, hydrogen bonding potential. | Receptor binding assays, conformational analysis. nih.gov |

| Piperidine Ring (Nitrogen) | Replace with different heterocycle (e.g., morpholine, piperazine) | Basicity, polarity, overall shape. | Pharmacokinetic studies, SAR. nih.gov |

Emerging Research Avenues and Future Perspectives

Development of Novel and More Efficient Synthetic Pathways

The conventional synthesis of 4-(4-methyl-piperidin-1-yl)-benzonitrile typically involves a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorobenzonitrile (B33359) and 4-methylpiperidine (B120128), often requiring high temperatures and long reaction times in a traditional batch setup. Current research is aimed at overcoming these limitations by developing more efficient, scalable, and sustainable synthetic protocols.

Two promising approaches are microwave-assisted synthesis and continuous flow chemistry. Microwave irradiation can dramatically reduce reaction times by enabling rapid and uniform heating of the reaction mixture. nih.govmdpi.com Continuous flow chemistry offers numerous advantages over batch processing, including enhanced heat and mass transfer, improved safety for exothermic reactions, precise control over reaction parameters, and simplified scalability. durham.ac.uknih.gov By pumping the reactants through a heated microreactor, residence times can be minimized, leading to higher throughput and potentially cleaner reaction profiles with fewer byproducts. researchgate.net

| Parameter | Conventional Batch Synthesis | Microwave-Assisted Synthesis | Continuous Flow Synthesis |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 6-24 h) | Minutes (e.g., 5-30 min) | Seconds to minutes (residence time) |

| Temperature Control | Moderate; potential for hotspots | Precise and uniform | Excellent; high surface-to-volume ratio |

| Scalability | Challenging; requires large reactors | Limited by microwave cavity size | Straightforward; scaling-out by parallelization |

| Safety | Moderate; risk with large volumes | Improved due to smaller volumes | High; small reaction volumes minimize risk |

| Yield & Purity | Variable; may require extensive purification | Often improved yields and purity | Typically high yields and purity |

Exploration of Unconventional Reactivity Profiles

Beyond its synthesis, future research is poised to explore the unconventional reactivity of 4-(4-methyl-piperidin-1-yl)-benzonitrile, unlocking new pathways for creating complex derivatives. This involves moving beyond the standard transformations of its constituent functional groups.

The piperidine (B6355638) ring, traditionally viewed as a simple amino scaffold, presents opportunities for late-stage functionalization through C-H activation. researchgate.net Palladium-catalyzed C(sp³)–H arylation, for instance, could enable the direct introduction of aryl groups at the α or β positions of the piperidine ring, a strategy that circumvents the need for pre-functionalized starting materials. semanticscholar.orgresearchgate.net Such approaches can rapidly generate libraries of complex 3-aryl and 4-arylpiperidines, which are valuable motifs in drug discovery. nih.gov

Similarly, the benzonitrile (B105546) group, typically used as a precursor for amines or carboxylic acids, possesses untapped potential. nih.gov Research into the reactivity of benzonitrile radical cations, for example, has shown they can undergo novel reactions with unsaturated molecules like ethylene, leading to the formation of complex nitrogen-containing polycyclic structures. researchgate.netacs.org Applying these principles could lead to entirely new classes of compounds derived from 4-(4-methyl-piperidin-1-yl)-benzonitrile.

| Functional Group | Conventional Reactivity | Potential Unconventional Reactivity |

|---|---|---|

| Piperidine Ring | N-alkylation, acylation | Directed C(sp³)–H activation/arylation at α or β positions |

| Tertiary Amine | Salt formation, oxidation | Directing group for ortho-C-H functionalization of the benzene (B151609) ring |

| Benzonitrile Group | Hydrolysis to amide/acid, reduction to amine | Participation in cycloaddition reactions, radical cation chemistry |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of molecules like 4-(4-methyl-piperidin-1-yl)-benzonitrile. nih.gov These computational tools can analyze vast datasets to predict molecular properties, optimize reaction conditions, and even design novel compounds from the ground up. beilstein-journals.org

For compound discovery, ML algorithms can be trained on existing libraries of N-arylpiperidines to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can then predict the biological activity of novel, unsynthesized derivatives of 4-(4-methyl-piperidin-1-yl)-benzonitrile, allowing researchers to prioritize the most promising candidates for synthesis. Furthermore, generative models can explore chemical space to design new molecules with optimized properties, such as enhanced potency or improved metabolic stability.

In the realm of synthesis, ML can significantly accelerate the optimization process. By analyzing data from previously run reactions, ML models can predict the optimal conditions (e.g., solvent, temperature, catalyst) to maximize yield and minimize impurities, thereby reducing the time and resources spent on experimental screening. beilstein-journals.org

| Application Area | ML Model/Technique | Required Data | Potential Outcome/Benefit |

|---|---|---|---|

| Derivative Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Structures of known active molecules, desired property ranges | De novo design of novel derivatives with high predicted activity and drug-likeness. |

| Activity Prediction | QSAR, Deep Neural Networks (DNNs) | Dataset of similar compounds with measured biological activities | Accurate prediction of the biological effects of new analogs before synthesis. nih.gov |

| Synthesis Optimization | Bayesian Optimization, Random Forest | Experimental data on reaction conditions (temp, conc, time) and outcomes (yield) | Identification of optimal reaction conditions for higher yield and purity with fewer experiments. |

Advanced Analytical Method Development for In-Situ Monitoring of Reactions

To fully realize the benefits of novel synthetic methods like continuous flow, the development of advanced analytical techniques for real-time, in-situ reaction monitoring is crucial. This approach, known as Process Analytical Technology (PAT), is a cornerstone of modern, data-driven chemical manufacturing and aligns with the principles of Quality by Design (QbD). mt.comwikipedia.org

Instead of relying on offline analysis after the reaction is complete, PAT utilizes in-line or on-line spectroscopic tools to continuously track the concentration of reactants, intermediates, products, and impurities. For the synthesis of 4-(4-methyl-piperidin-1-yl)-benzonitrile, techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly powerful. researchgate.netbeilstein-journals.org

In-situ NMR: Provides detailed structural information and quantitative data, allowing for the precise tracking of reactant consumption and product formation over time. researchgate.netrsc.org

In-situ FTIR/Raman: Can monitor the reaction by tracking specific vibrational bands, such as the disappearance of the C-F stretch from 4-fluorobenzonitrile and the appearance of new bands corresponding to the product. news-medical.net

This real-time data enables precise control over the process, ensuring the reaction is stopped at the optimal point to maximize yield and minimize downstream purification efforts. news-medical.net

| Analytical Technique (PAT Tool) | Parameter Monitored | Advantage for Process Control |

|---|---|---|

| In-situ NMR Spectroscopy | Concentrations of reactants, product, and byproducts | Provides quantitative kinetic data; enables precise endpoint determination. beilstein-journals.org |

| In-situ FTIR/Raman Spectroscopy | Vibrational frequencies of key functional groups | Real-time tracking of specific bond formations/breakages; suitable for flow chemistry. |

| In-line UHPLC | Separation and quantification of all reaction components | High-resolution analysis for complex mixtures; ensures final product quality. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-(4-Methyl-piperidin-1-yl)-benzonitrile?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-fluorobenzonitrile with 4-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) can yield the target compound. Alternatively, transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may enhance regioselectivity. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How is 4-(4-Methyl-piperidin-1-yl)-benzonitrile characterized structurally and spectroscopically?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (using SHELX software ) confirms the chair conformation of the piperidine ring and spatial arrangement of the benzonitrile group .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include δ ~2.3–2.8 ppm (piperidine CH₂ and CH₃ groups) and δ ~7.6–7.8 ppm (aromatic protons).

- FT-IR : Stretching vibrations at ~2225 cm⁻¹ (C≡N) and ~2800 cm⁻¹ (C-H of piperidine) .

- Mass spectrometry : Molecular ion peak at m/z = [M⁺] confirms molecular weight .

Q. What are the primary pharmacological applications of 4-(4-Methyl-piperidin-1-yl)-benzonitrile in drug discovery?

- Methodological Answer : The compound serves as a precursor for bioactive molecules, particularly in anticancer and antiviral research. For example, structural analogs (e.g., 3-aminopyrazole derivatives) inhibit kinase activity or viral replication by targeting allosteric binding pockets. In vitro assays (e.g., IC₅₀ determination via cell viability assays) and molecular docking (using AutoDock Vina) validate its potential .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data during structural elucidation?

- Methodological Answer : Discrepancies (e.g., bond length variations in NMR vs. X-ray) arise from dynamic effects in solution vs. solid-state rigidity. Strategies include:

- Cross-validation : Compare 2D NMR (COSY, NOESY) with crystallographic torsion angles.

- DFT calculations : Optimize molecular geometry using Gaussian09 and compare with experimental data .

- Temperature-dependent NMR : Probe conformational flexibility in solution .

Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies of 4-(4-Methyl-piperidin-1-yl)-benzonitrile derivatives?

- Methodological Answer :

-

Substituent placement : Systematic modification of the piperidine methyl group or benzonitrile position (para/meta) to assess steric/electronic effects.

-

Biological assays : Use standardized protocols (e.g., MTT assay for cytotoxicity, enzymatic inhibition assays) to ensure reproducibility.

-

Data normalization : Account for batch variability using positive/negative controls (e.g., doxorubicin for cytotoxicity).

Substituent Position Yield (%) Biological Activity (IC₅₀, μM) 4-Methyl (parent) 85 12.3 ± 1.2 3-Methoxy 67 8.9 ± 0.8 4-Fluoro 72 15.4 ± 1.5 Table 1. Impact of substituents on synthetic yield and activity .

Q. What safety and handling protocols are essential for 4-(4-Methyl-piperidin-1-yl)-benzonitrile in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential cyanide release under decomposition.

- Storage : Keep in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.

- Waste disposal : Neutralize with 10% NaOH before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.